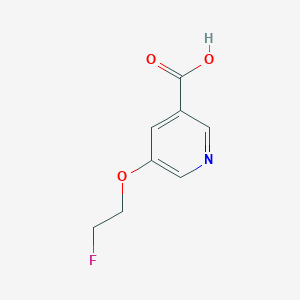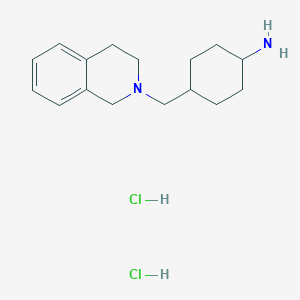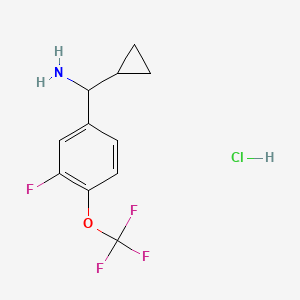
Cytidine 3',5'-bisphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine 3’,5’-diphosphate is a nucleoside diphosphate, which is an ester of pyrophosphoric acid with the nucleoside cytidine. It consists of a pyrophosphate group, a pentose sugar ribose, and the nucleobase cytosine. This compound plays a crucial role in various biochemical pathways, including the synthesis of phospholipids and nucleic acids .
准备方法
Synthetic Routes and Reaction Conditions: Cytidine 3’,5’-diphosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts. These enzymes facilitate the phosphorylation of cytidine to form cytidine monophosphate, which is further phosphorylated to cytidine diphosphate .
Industrial Production Methods: Industrial production of cytidine 3’,5’-diphosphate often employs biosynthesis due to its efficiency and cost-effectiveness. Biosynthesis can be achieved through microbial fermentation or biocatalysis. Microbial fermentation uses inexpensive raw materials but has a relatively low conversion rate and requires complex separation and purification processes. Biocatalysis, on the other hand, involves high-density cell culture and in vitro catalytic synthesis, offering higher conversion rates and lower extraction costs .
化学反应分析
Types of Reactions: Cytidine 3’,5’-diphosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. It can also participate in substitution reactions where the pyrophosphate group is replaced by other functional groups .
Common Reagents and Conditions: Common reagents used in the reactions involving cytidine 3’,5’-diphosphate include nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases. These reactions typically occur under mild conditions, such as physiological pH and temperature .
Major Products Formed: The major products formed from the reactions of cytidine 3’,5’-diphosphate include cytidine monophosphate, cytidine triphosphate, and various cytidine derivatives. These products are essential for the synthesis of nucleic acids and phospholipids .
科学研究应用
Cytidine 3’,5’-diphosphate has a wide range of scientific research applications. In chemistry, it is used as a substrate in nucleoside diphosphatase enzyme assays. In biology, it plays a role in the synthesis of nucleic acids and phospholipids. In medicine, it is used in the treatment of neuropsychiatric deficits and as a neuroprotective agent. In industry, it is utilized in the production of pharmaceuticals and health care products .
作用机制
The mechanism of action of cytidine 3’,5’-diphosphate involves its role as a precursor in the synthesis of nucleic acids and phospholipids. It acts as a substrate for various enzymes, including nucleoside diphosphatase and ribonucleotide reductase, facilitating the production of cytidine triphosphate and other cytidine derivatives. These derivatives are crucial for DNA and RNA synthesis, as well as for the formation of cell membranes .
相似化合物的比较
Similar Compounds: Similar compounds to cytidine 3’,5’-diphosphate include cytidine monophosphate, cytidine triphosphate, and other nucleoside diphosphates such as uridine diphosphate and adenosine diphosphate .
Uniqueness: Cytidine 3’,5’-diphosphate is unique due to its specific role in the synthesis of nucleic acids and phospholipids. Unlike other nucleoside diphosphates, it is specifically involved in the formation of cytidine triphosphate, which is essential for DNA and RNA synthesis. Additionally, its role in the synthesis of phospholipids makes it crucial for maintaining cell membrane integrity .
属性
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(14)11-5)8-6(13)7(23-25(18,19)20)4(22-8)3-21-24(15,16)17/h1-2,4,6-8,13H,3H2,(H2,10,11,14)(H2,15,16,17)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGIITUCOOTSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)OP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O11P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O-[2-(3-chlorophenyl)ethyl]hydroxylamine](/img/structure/B12072752.png)


![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)


![6-[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12072814.png)






